2,6-Piperidinedione, 1-bromo- 2,6-Piperidinedione, 1-bromo-
Brand Name: Vulcanchem
CAS No.: 3699-18-1
VCID: VC16060498
InChI: InChI=1S/C5H6BrNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2
SMILES:
Molecular Formula: C5H6BrNO2
Molecular Weight: 192.01 g/mol

2,6-Piperidinedione, 1-bromo-

CAS No.: 3699-18-1

Cat. No.: VC16060498

Molecular Formula: C5H6BrNO2

Molecular Weight: 192.01 g/mol

* For research use only. Not for human or veterinary use.

2,6-Piperidinedione, 1-bromo- - 3699-18-1

Specification

CAS No. 3699-18-1
Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
IUPAC Name 1-bromopiperidine-2,6-dione
Standard InChI InChI=1S/C5H6BrNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2
Standard InChI Key ZJEQUGWMBSKCCM-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C(=O)C1)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,6-Piperidinedione, 1-bromo- is systematically named as 1-bromopiperidine-2,6-dione, reflecting its piperidine backbone with ketone groups at positions 2 and 6 and a bromine substituent on the nitrogen atom . Alternative designations include N-bromoglutarimide, emphasizing its structural relationship to glutarimide. The compound’s molecular formula (C5H6BrNO2\text{C}_5\text{H}_6\text{BrNO}_2) and exact mass (190.958 g/mol) have been confirmed via high-resolution mass spectrometry . Its planar structure facilitates conjugation between the carbonyl groups and the nitrogen atom, rendering the bromine moiety highly electrophilic.

Spectroscopic and Physicochemical Properties

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 1633–1648 cm1^{-1}, corresponding to carbonyl stretching vibrations . Nuclear magnetic resonance (NMR) data (1H^1\text{H}) for related piperidinedione derivatives show distinct signals for methylene protons adjacent to carbonyl groups (δ=2.302.48\delta = 2.30–2.48 ppm) and aromatic substituents (δ=6.457.90\delta = 6.45–7.90 ppm) . The compound’s partition coefficient (LogP = 0.773) suggests moderate hydrophobicity, while a polar surface area (PSA) of 37.38 Å2^2 indicates potential for hydrogen bonding . Thermal stability remains unquantified due to the absence of reported melting or boiling points .

Synthesis and Optimization Strategies

Conventional Halogenation Routes

The synthesis of 1-bromopiperidine-2,6-dione was first reported by Kajigaeshi et al. (1985) via bromination of glutarimide using elemental bromine under controlled conditions . This method, while effective, faced challenges in regioselectivity and byproduct formation. Contemporary approaches employ hydrated zinc chloride (ZnCl2H2O\text{ZnCl}_2 \cdot \text{H}_2\text{O}) as a mild Lewis acid catalyst, enabling efficient bromine incorporation at the nitrogen center with yields exceeding 90% . The reaction mechanism involves activation of the imide nitrogen, followed by nucleophilic substitution with bromide ions.

Reactivity and Mechanistic Insights

Radical Generation Pathways

One-electron reduction of 1-bromopiperidine-2,6-dione by superoxide radicals (O2\text{O}_2^{- -}) induces heterolytic cleavage of the N–Br bond, producing bromine atoms (Br\text{Br}^- ) and nitrogen-centered radicals . This reactivity, quantified via pulse radiolysis studies, occurs with a rate constant k2>109M1s1k_2 > 10^9 \, \text{M}^{-1} \text{s}^{-1}, underscoring its efficiency . Computational studies using density functional theory (DFT) corroborate these findings, revealing a reduction potential of E=0.34VE^\circ = -0.34 \, \text{V} (vs. SHE) for the N–Br bond, favorable for radical formation in aqueous media .

Halogen Abstraction and Cross-Coupling

The bromine atom in 1-bromopiperidine-2,6-dione participates in halogen abstraction reactions with alkyl radicals, forming stable C–Br bonds. For instance, reaction with 2-cyanoethyl radicals generates succinimidyl radicals, which undergo rapid ring-opening to form β-(isocyanato-carbonyl)ethyl radicals . These intermediates are pivotal in polymer chemistry and peptide modification.

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